![molecular formula C17H20N2O5S2 B2935497 3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798680-42-8](/img/structure/B2935497.png)
3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as PPARγ agonist, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects. PPARγ agonist is a type of drug that activates the peroxisome proliferator-activated receptor gamma (PPARγ) in the body, which regulates lipid metabolism, glucose homeostasis, and inflammation.
Scientific Research Applications
Antihyperglycemic Agents
Thiazolidinediones, including derivatives similar to the compound , have been studied for their antihyperglycemic properties. Research by Wrobel et al. (1998) explored novel thiazolidinediones as oral antihyperglycemic agents in models of insulin resistance, showing their potential to lower glucose and insulin levels in diabetic mice, indicating their utility in managing conditions like diabetes Wrobel et al., 1998.
Antimicrobial Activity
Another area of application is in antimicrobial activity, where derivatives of thiazolidinedione have shown efficacy. For example, Prakash et al. (2011) synthesized derivatives displaying good activity against gram-positive bacteria, showcasing the potential of such compounds in addressing bacterial infections Prakash et al., 2011.
Anticancer Activity
Thiazolidinedione derivatives have also been investigated for their anticancer properties. Kumar and Sharma (2022) reported the synthesis of N-substituted indole derivatives that showed significant activity against the MCF-7 human breast cancer cell line, highlighting the promise of thiazolidinedione compounds in cancer research Kumar & Sharma, 2022.
Enzyme Inhibition
Additionally, thiazolidinediones have been evaluated for their role in enzyme inhibition, which is crucial for the development of therapeutic agents. Niwata et al. (1997) synthesized derivatives that selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases, suggesting the potential of these compounds in developing cardiovascular therapeutics Niwata et al., 1997.
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been used in various therapeutic applications .
Mode of Action
Piperidine derivatives have been found to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-[1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c20-15(8-11-26(23,24)14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-25-17(19)22/h1-5,13H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLKKKGGDFJBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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